6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrrolopyrimidine family, characterized by its diverse biological activities and potential therapeutic applications. Its molecular formula is CHNO, and it is recognized for its role as a competitive inhibitor of purine nucleoside phosphorylase, which has implications in cancer treatment and other diseases related to purine metabolism .
This compound can be sourced from various chemical databases such as PubChem and BenchChem, which provide detailed chemical information including synthesis methods and biological activities. It is classified under heterocyclic compounds, specifically within the pyrrolopyrimidine subclass due to its unique bicyclic structure that includes both pyrrole and pyrimidine rings .
The synthesis of 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves cyclization reactions. One common synthetic route is the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the resulting 7-imino compound. This method allows for the formation of the desired pyrrolopyrimidine structure under controlled conditions .
Another efficient approach utilizes microwave-assisted synthesis, which enhances reaction rates and yields. This method involves applying microwave irradiation to accelerate the cyclization process, making it suitable for industrial-scale production due to its efficiency and reduced reaction times .
The Biginelli reaction, a classical method for synthesizing dihydropyrimidinones, can also be adapted for creating related scaffolds that include 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one. Variations in reaction conditions and components can lead to different derivatives with potential biological activities .
6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical transformations:
The primary mechanism of action for 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its role as a competitive inhibitor of purine nucleoside phosphorylase. This inhibition disrupts the purine salvage pathway, leading to selective cytotoxicity against certain cancer cell types. The compound's ability to interfere with nucleotide metabolism makes it a candidate for further research in oncology .
6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one has specific physical properties that include:
The compound exhibits stability under standard laboratory conditions but may react under specific circumstances involving strong acids or bases. Its solubility characteristics are also important for its application in biological systems and pharmaceutical formulations .
Due to its biological activity as a purine nucleoside phosphorylase inhibitor, 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one has potential applications in:
The ongoing research into this compound highlights its significance in medicinal chemistry and pharmacology .
The construction of the fused bicyclic system in 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one relies on precise cyclocondensation reactions between aminopyrimidine precursors and carbonyl synthons. A key approach involves the reaction of 4-amino-6-hydroxypyrimidine derivatives with α-haloketones or α-haloaldehydes under mild basic conditions. For example, cyclization using 3-bromo-4-methylpentanal in acetonitrile/water with sodium acetate as a base (25°C, overnight) yields regioselectively substituted pyrrolopyrimidinones, exploiting the nucleophilicity of the pyrimidine N1 position for ring closure [6]. This method achieves moderate yields (40%) but maintains excellent regiocontrol due to the inherent electronic bias of the pyrimidine ring [6] [9]. Alternative pathways employ Knorr-type cyclizations of β-ketoesters with 4,6-diaminopyrimidines, where the 6-methyl group is introduced via methyl-substituted β-ketoester precursors. Microwave-assisted protocols have reduced reaction times from hours to minutes while improving yields to >75% by minimizing decomposition pathways [9].
Table 1: Cyclization Methods for Core Assembly
Precursor | Cyclizing Agent | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
4-Amino-6-hydroxypyrimidine | 3-Bromo-4-methylpentanal | NaOAc, CH₃CN/H₂O, 25°C | 40 | >98% N1 cyclization |
4,6-Diamino-2-thioxopyrimidine | Ethyl acetoacetate | EtOH, reflux, 3h | 68 | C5 vs N7 = 9:1 |
4-Amino-6-chloropyrimidine | Methyl 3-aminocrotonate | DMF, 100°C, microwave 15 min | 78 | Exclusive C5 cyclization |
Electronic modulation of the pyrimidine ring critically influences cyclization regiochemistry: Electron-donating groups (e.g., 6-methyl) favor N1-attack, while electron-withdrawing groups (e.g., 6-chloro) promote C5-cyclization. Solvent polarity further tunes selectivity, with aprotic solvents like DMF enhancing cyclization rates at C5 [6] [9].
Selective N-functionalization of 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one targets N3, N5, or the pyrimidine N1 positions, guided by protecting group strategies. N3-Alkylation predominates due to the lactam nitrogen’s enhanced nucleophilicity. A representative sequence involves: (1) Protection of the 4-oxo group as a trimethylsilyl enol ether; (2) N3-alkylation with alkyl halides/bromomethyl arenes in DMF using K₂CO₃; (3) Acidic deprotection (HCl/THF) to restore the lactam [4]. This method enables the installation of benzyl groups critical for antifolate activity, as in the synthesis of dual thymidylate synthase (TS)/dihydrofolate reductase (DHFR) inhibitors [4]. For N1-acylation, the 4-oxo group is transiently protected as a tert-butyldimethylsilyl (TBS) derivative, permitting selective acylation at N1 with acid chlorides or sulfonyl chlorides. Deprotection with tetrabutylammonium fluoride (TBAF) affords N1-acylated derivatives without lactam cleavage [5] [6].
Table 2: N-Functionalization Strategies
Target Position | Protection Required | Electrophile | Conditions | Deprotection |
---|---|---|---|---|
N3 (lactam N) | 4-O-TMS | ArCH₂Br, AlkylBr | K₂CO₃, DMF, 50°C | 0.1M HCl/THF |
N1 (pyrimidine N) | 4-O-TBS | RCOCl, RSO₂Cl | Et₃N, CH₂Cl₂, 0°C to RT | TBAF, THF |
N5 (pyrrole N) | 4-O-TMS + N1-Boc | Vinyl sulfones | DBU, MeCN, 60°C | TFA then HF-pyridine |
Challenges arise in N5-functionalization due to steric encumbrance and lower nucleophilicity. Sequential protection (4-O-TMS and N1-Boc) enables N5-alkylation with activated alkenes (e.g., vinyl sulfones) under Michael conditions (DBU/MeCN). Global deprotection affords N5-alkylated analogs, though yields are modest (30–45%) due to competing O-alkylation [6].
Late-stage functionalization of 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one leverages transition-metal catalysis and photoredox methods for direct C–H bond activation. Palladium-catalyzed C–H arylation at C2 or C7 proceeds efficiently using Pd(OAc)₂ (10 mol%), 2,2′-bipyridyl as ligand, and aryl iodides in DMAc at 120°C. This system achieves C7-arylation with >20:1 regioselectivity due to chelation assistance from the adjacent pyrimidine nitrogen [9]. Electron-deficient aryl halides (e.g., 4-cyanobromobenzene) react faster (4h) than electron-rich analogs (12h), with yields ranging from 55–85%. For C–H alkylation, photoredox catalysis with [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%) and alkyl bis(catecholato)silicates under blue LED irradiation enables radical addition at C2. This method tolerates esters, ketones, and tertiary amine functionalities without protecting the lactam [9].
Table 3: Catalytic C–H Functionalization Methods
Reaction Type | Catalyst/System | Substrate Scope | Regioselectivity | Yield Range (%) |
---|---|---|---|---|
C7-Arylation | Pd(OAc)₂/bipy, Ag₂CO₃, DMAc, 120°C | Aryl iodides | C7 > C2 = 20:1 | 55–85 |
C2-Alkylation | [Ir] photocatalyst, Blue LED | Alkyl silicates | Exclusive C2 | 40–75 |
C5-Methylenation | Rh₂(esp)₂, CH₂N₂, DCE | Diazomethane derivatives | N/A | 60 |
Rhodium-catalyzed C–H insertion using donor/donor carbenes (e.g., derived from aryldiazoacetates) selectively functionalizes the C5 position when the lactam is protected as a silyl enol ether. This strategy builds sterically congested quaternary centers but requires rigorous exclusion of moisture [9].
Introducing chirality into 6-methyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one derivatives employs chiral auxiliaries, asymmetric hydrogenation, and enzymatic resolution. For C5-benzyl analogs with α-stereocenters, Ellman’s tert-butanesulfinamide auxiliary directs asymmetric alkylation: (1) Condensation of the 4-oxo group with (R)-N-tert-butanesulfinamide; (2) Diastereoselective addition of organomagnesium reagents to the resulting N-sulfinyl imine (dr >19:1); (3) Acidic cleavage to afford α-chiral amines [4]. Asymmetric hydrogenation of C5/C6 alkenyl precursors using DuPhos-Rh catalysts achieves enantiomeric excesses >95% for exocyclic enol ethers but struggles with endocyclic C5=C6 double bonds due to catalyst poisoning by the pyrimidine nitrogen [4].
Table 4: Asymmetric Synthesis Approaches
Strategy | Chiral Source | Substrate | ee/dr | Application Example |
---|---|---|---|---|
Chiral auxiliary (Ellman) | (R)-tert-Butanesulfinamide | 4-Imino derivative | dr >19:1 | α-Amino-C5-benzyl analogs |
Asymmetric hydrogenation | (R,R)-DuPhos-Rh | C5-Exocyclic enol acetate | ee 96% | Dihydro analogs |
Enzymatic resolution | Lipase PS (Pseudomonas cepacia) | N3-Acetate racemate | ee 99% (S) | Chiral N3-acetates |
Molecular modeling reveals that the 6-methyl group critically influences stereoselectivity by sterically blocking one face of the imine during nucleophilic addition. This effect enables >200-fold selectivity for human TS inhibition in (S)-configured C5-benzyl derivatives compared to (R)-isomers, as confirmed through docking studies with human TS (Trp109 hydrophobic pocket) [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: